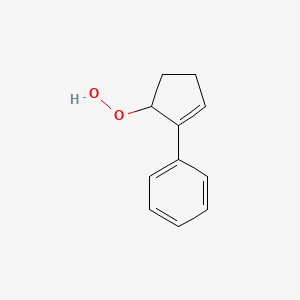
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopentenone, featuring a hydroperoxide group attached to a phenyl-substituted cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be achieved through several methods. One common approach involves the oxidation of 2-phenyl-2-cyclopenten-1-ol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 2-phenyl-2-cyclopenten-1-ol.
Substitution: The compound can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 2-phenyl-2-cyclopenten-1-ol.
Substitution: Formation of substituted cyclopentenes with various functional groups.
Applications De Recherche Scientifique
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxygenated compounds.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects on cellular pathways are mediated by these oxidative modifications, which can influence signaling cascades and gene expression.
Comparaison Avec Des Composés Similaires
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the hydroperoxide group but shares the cyclopentene ring structure.
2-Phenyl-2-cyclopenten-1-ol: Contains a hydroxyl group instead of a hydroperoxide group.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentene ring.
The uniqueness of this compound lies in its hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
61077-29-0 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(5-hydroperoxycyclopenten-1-yl)benzene |
InChI |
InChI=1S/C11H12O2/c12-13-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7,11-12H,4,8H2 |
Clé InChI |
LTJABKKBFWMXFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C1)C2=CC=CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


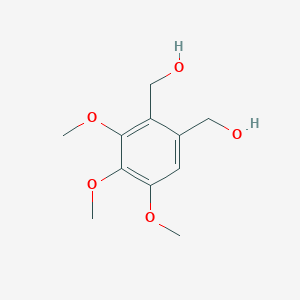
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
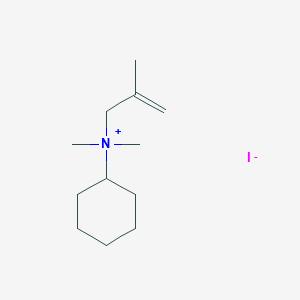
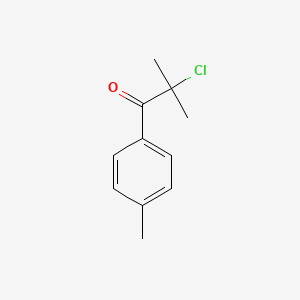
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
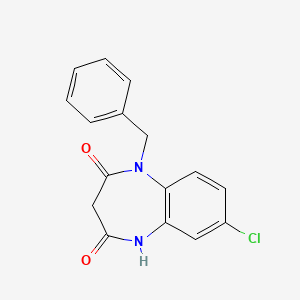


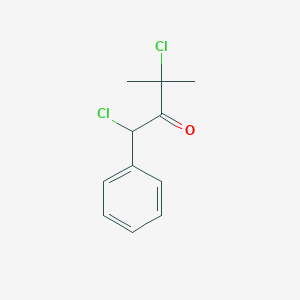

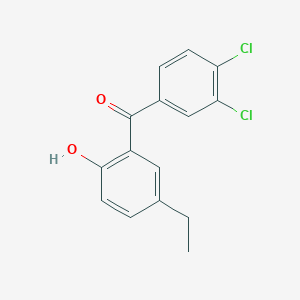
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
